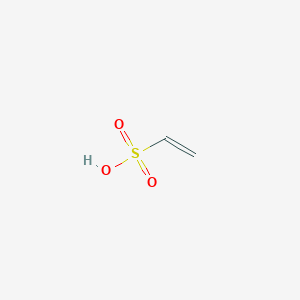
Vinylsulfonic acid
Cat. No. B074139
Key on ui cas rn:
1184-84-5
M. Wt: 108.12 g/mol
InChI Key: NLVXSWCKKBEXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03953545
Procedure details


A water-soluble copolymer of acrylonitrile, acrylamide and ethylene sulfonic acid was prepared in the following way: 57.5 g of an aqueous 47% solution of sodium ethylene sulfonate, stabilized against polymerization by 0.2% sodium nitrite, was destabilized by adding 3 g urea and acidified with concentrated hydrochloric acid to pH 2. The developing gases were repeatedly drawn off. 7.1 g Acrylamide and 13.6 ml acrylonitrile were added and the monomer mixture was dissolved in 76 ml of oxygen-free water. 1 ml of a 5% sodium pyrosulfite solution and the same amount of ammonium persulfate were stirred in, and the somewhat turbid solution was left standing under carbon dioxide at room temperature for 24 hours. The viscous solution thus obtained was poured into 2 liters of anhydrous ethanol. The white coagulate was purified by dissolving it in water and again precipitating it in anhydrous ethanol, broken to small pieces and dried at 70° C.

Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][S:3]([O-:6])(=[O:5])=[O:4].[Na+].N([O-])=O.[Na+].NC(N)=O.Cl.[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].C(#N)C=C.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O=O.C(O)C.O>[C:17](#[N:21])[CH:18]=[CH2:19].[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].[CH2:1]=[CH:2][S:3]([OH:6])(=[O:5])=[O:4] |f:0.1,2.3,8.9.10,11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
ammonium persulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
76 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CS(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
13.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The viscous solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white coagulate was purified
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving it in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
again precipitating it in anhydrous ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 70° C.
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CS(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
